Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by its unique structure, which includes a hydroxyl group and a pyrazole moiety, making it of interest in various fields including medicinal chemistry and organic synthesis. The compound is notable for its potential applications in drug development, particularly as a scaffold for creating bioactive molecules.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives and acetic acid derivatives. Research has shown that such compounds can be synthesized with good yields under mild conditions, making them attractive for further studies and applications in pharmaceuticals and agrochemicals .
Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate falls under the classification of organic compounds, specifically as an ester. Its structure can be analyzed through its molecular formula, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate typically involves the following methods:
The technical aspects of synthesizing this compound may include:
Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate features a central carbon atom bonded to a hydroxyl group (-OH), a methyl group (-CH3), and a pyrazole ring. The molecular structure can be represented as follows:
Where , , , and correspond to the number of each type of atom in the compound.
The specific molecular formula for methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is C_{10}H_{14}N_{2}O_3. Detailed crystallographic studies provide insights into bond lengths and angles which are crucial for understanding its reactivity and interactions with biological targets .
Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate can participate in various chemical reactions:
The reactivity of this compound is influenced by the presence of functional groups such as the hydroxyl group and the electron-donating nature of the pyrazole ring. These properties are critical in designing new derivatives with enhanced biological activity .
The mechanism of action for methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate involves its interaction with biological targets. This compound may function as an inhibitor or modulator in various biochemical pathways due to its structural features.
Studies suggest that compounds with similar structures exhibit significant activity against specific enzymes or receptors involved in disease processes such as cancer or microbial infections . The exact mechanism would require further investigation through biochemical assays.
Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate typically exhibits:
Chemical properties include:
Relevant analyses include spectroscopic methods (NMR, IR) that confirm structural integrity and purity during synthesis .
Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate has several applications:
Research continues to explore its full potential in medicinal chemistry and related fields .
The pyrazole heterocycle—a five-membered aromatic ring featuring two adjacent nitrogen atoms—has evolved into an indispensable scaffold in medicinal chemistry over the past century. Its unique electronic properties enable diverse binding modes: the pyrrole-like N1 acts as a hydrogen bond donor, while the pyridine-like N2 serves as a hydrogen bond acceptor [8]. This dual functionality, combined with favorable metabolic stability and synthetic accessibility, has positioned pyrazole derivatives as privileged structures in drug development. Historically, pyrazole-containing compounds transitioned from industrial applications (e.g., UV stabilizers, agrochemicals) to clinical therapeutics, exemplified by Celecoxib (COX-2 inhibitor, 1999) and Crizotinib (ALK inhibitor, 2011) [6] [8].
The strategic incorporation of alkyl substituents—particularly methyl groups—at pyrazole ring positions enhances bioavailability and target engagement. For instance, 1,3,5-trimethyl substitution (as in our target compound) minimizes metabolic deactivation while optimizing steric fit within hydrophobic enzyme pockets [8]. This design principle is evidenced by Pirtobrutinib (2023), a 1,3,5-trisubstituted pyrazole kinase inhibitor that overcomes resistance mutations in oncology . Over 50 pyrazole-based drugs are now clinically approved, spanning therapeutic areas from anticoagulation (Apixaban) to antipsychotics (CDPPB) [6] [8].
Table 1: Clinically Impactful Pyrazole-Containing Pharmaceuticals
Drug Name | Therapeutic Use | Key Pyrazole Substitution Pattern | Year Approved |
---|---|---|---|
Celecoxib | Anti-inflammatory | 1,5-Diaryl-3-trifluoromethyl | 1999 |
Crizotinib | NSCLC (ALK inhibitor) | 1,3,5-Trisubstituted | 2011 |
Apixaban | Anticoagulant (Factor Xa) | 1,4-Disubstituted | 2012 |
Pirtobrutinib | BTK inhibitor (Oncology) | 1,3,5-Trisubstituted | 2023 |
Berotralstat | Hereditary angioedema | 1,3-Disubstituted | 2020 |
The α-hydroxyacetate group (–CH(OH)C(=O)OR) introduces critical pharmacophoric features that modulate both physicochemical properties and target interactions. When appended to heterocycles like pyrazole, this moiety enables:
Recent antimicrobial studies highlight the synergy between pyrazole cores and hydroxyacetate units. Hybrid molecules like methyl 2-hydroxy-2-(1,3-diphenyl-1H-pyrazol-5-yl)acetate disrupt bacterial DNA gyrase through simultaneous Mg²⁺ chelation (via carbonyl oxygen) and hydrophobic pocket occupation (via pyrazole) [5]. Similarly, molecular docking of our target compound methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate predicts hydrogen bonds between its hydroxyl group and Glu50/Asp89 residues in E. coli FabH enzyme (ΔG = −9.2 kcal/mol) [1] [5].
Table 2: Hydrogen-Bonding Capabilities of Key Functional Groups
Functional Group | H-Bond Donor/Acceptor | Typical Bond Length (Å) | Target Residues |
---|---|---|---|
Pyrazole N1 | Donor | 2.8–3.2 | Asp/Glu carbonyls |
Pyrazole N2 | Acceptor | 2.7–3.0 | Ser/Thr hydroxyls |
α-Hydroxyacetate -OH | Donor | 2.6–2.9 | His imidazole, Asp carboxyl |
Ester C=O | Acceptor | 2.9–3.3 | Arg guanidinium |
The strategic fusion of a 1,3,5-trimethylpyrazole core with an α-hydroxyacetate arm creates a multifunctional scaffold with untapped therapeutic potential. This compound’s significance arises from three structural innovations:
Ongoing research leverages these attributes in two domains:
Table 3: Structural Features and Pharmacological Implications
Structural Feature | Pharmacological Advantage | Validated Therapeutic Area |
---|---|---|
1-Methylpyrazole | Metabolic stability (blocks N1-oxidation) | Anti-inflammatory |
3,5-Dimethylpyrazole | Enhanced lipophilicity (logP +0.3 vs unsubstituted) | CNS penetration |
α-Hydroxyacetate at C4 position | Bidentate H-bonding to catalytic lysine in kinases | Oncology |
Methyl ester | Tunable hydrolysis to carboxylic acid prodrugs | Antibacterial |
Concluding Remarks
Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate exemplifies modern medicinal chemistry’s iterative approach: optimizing historic pyrazole privileges with stereoelectronically advanced functionalization. Its unresolved opportunities—particularly in overcoming kinase inhibitor resistance and Gram-negative bacterial penetration—will drive synthetic and pharmacological innovation in coming years.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7